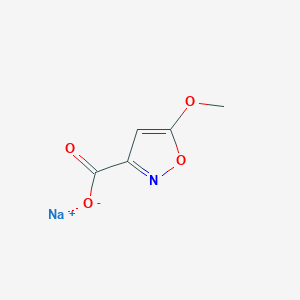
4-Carboxy-pennsylvania green
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-Pennsylvania Green is a chemical compound with the molecular formula C21H12F2O5 and a molecular weight of 382.31 . It is a fluorinated fluorophore, which are valuable tools for studies of biological systems .
Synthesis Analysis
The synthesis of 4-Carboxy-Pennsylvania Green involves a three-pot process starting from methyl 4-iodo-3-methylbenzoate, yielding an overall yield of 32% .Molecular Structure Analysis
The molecular structure of 4-Carboxy-Pennsylvania Green consists of 21 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms .Chemical Reactions Analysis
The synthesis of 4-Carboxy-Pennsylvania Green involves a reaction starting from methyl 4-iodo-3-methylbenzoate . Further details about the chemical reactions involved in the synthesis process are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Carboxy-Pennsylvania Green include a boiling point of 626.4±55.0 °C, a density of 1.58±0.1 g/cm3, and a pKa of 4.28±0.10 .Applications De Recherche Scientifique
Cell Structure Analysis
“4-Carboxy-pennsylvania green” can be used to observe and analyze cell structures. It can help researchers visualize the intricate details of cells, providing valuable insights into their functions and behaviors .
Biomolecule Tracking
This dye is also used in tracking biomolecules. By labeling these molecules with the dye, researchers can monitor their movements and interactions within a biological system .
Cell Function Evaluation
“4-Carboxy-pennsylvania green” can be used to evaluate cell functions. By observing how cells react when exposed to this dye, researchers can gain a better understanding of their roles within a biological system .
Cell Type Differentiation
This dye can help distinguish between different cell types. This is particularly useful in research fields like histology and pathology, where identifying the specific types of cells present in a sample is crucial .
Biomolecule Detection
“4-Carboxy-pennsylvania green” can be used to detect biomolecules. This can be particularly useful in fields like biochemistry and molecular biology, where detecting the presence of specific biomolecules is often necessary .
Tissue Pathology Study
This dye can be used to study tissue pathology. It can help researchers identify abnormalities in tissue samples, aiding in the diagnosis and understanding of various diseases .
Microorganism Monitoring
“4-Carboxy-pennsylvania green” can be used to monitor microorganisms. This can be particularly useful in microbiology, where observing the behavior of microorganisms is key to understanding their roles in various biological processes .
Fluorescent Molecular Probes
“4-Carboxy-pennsylvania green” can be used to create fluorescent molecular probes. These probes can be used to label intracellular targets and components, enabling the study of biological systems at a molecular level .
Safety And Hazards
Orientations Futures
The future directions for the use of 4-Carboxy-Pennsylvania Green could involve its use as a hydrophobic building block for fluorescent molecular probes . Its lower pKa compared to other similar compounds makes it highly fluorescent in acidic early and recycling endosomes within living mammalian cells .
Propriétés
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNQGAYPSJNQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-pennsylvania green | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(Ethoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2628983.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2628984.png)
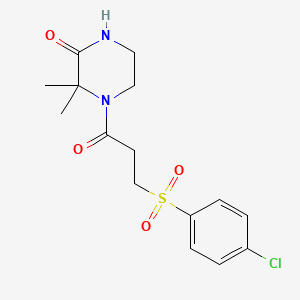
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2628987.png)
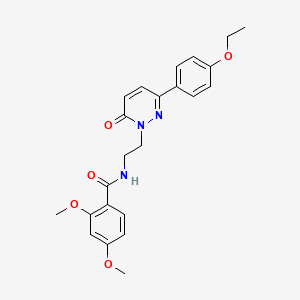
![3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2628989.png)
![4-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2628990.png)
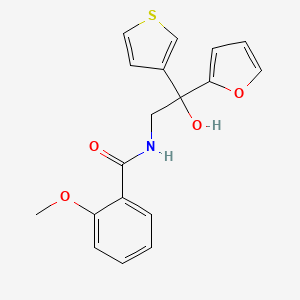
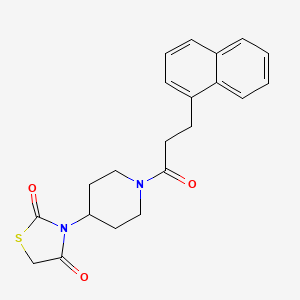
![N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2628996.png)
![1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2628999.png)
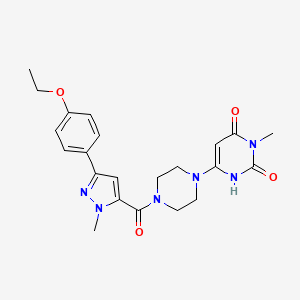
![4-Chloro-5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B2629004.png)
